REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH:9]2[C:10]([C:24]([OH:25])=[O:26])=[C:11]([C:20]([F:21])([F:22])[F:23])[NH:12][C:13]3=[C:18]2[C:17](=[O:19])[CH2:16][CH2:15][CH2:14]3)[cH:6][cH:7][cH:8]1.[CH2:34]([O:35][CH2:36][CH3:37])[CH3:38].[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[CH3:39][N:40]1[C:41](=[O:42])[CH2:43][CH2:44][CH2:45]1.[OH2:27]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH:9]2[CH:10]=[C:11]([C:20]([F:21])([F:22])[F:23])[NH:12][C:13]3=[C:18]2[C:17](=[O:19])[CH2:16][CH2:15][CH2:14]3)[cH:6][cH:7][cH:8]1
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Name
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N#Cc1cccc(C2C3=C(CCCC3=O)NC(C(F)(F)F)=C2C(=O)O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(C2C3=C(CCCC3=O)NC(C(F)(F)F)=C2C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1cccc(C2C=C(C(F)(F)F)NC3=C2C(=O)CCC3)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |